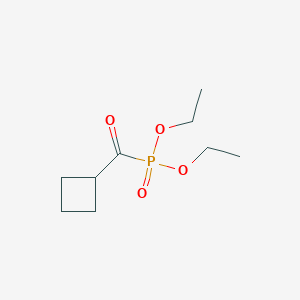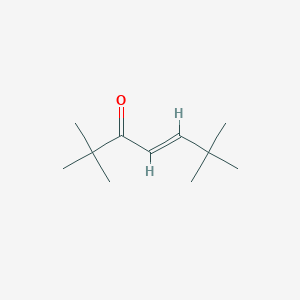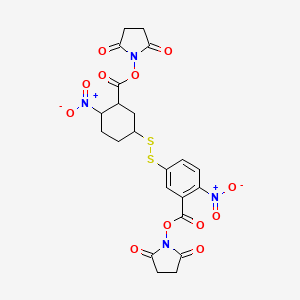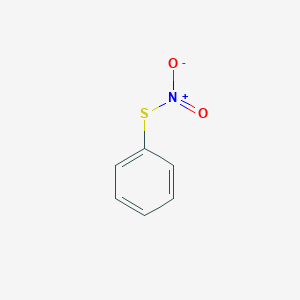
(Nitrothio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nitrothio)benzene is an organic compound characterized by the presence of both nitro and thio functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrothio)benzene typically involves the nitration of thiobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The general reaction can be represented as follows:
C6H5SH+HNO3→C6H4(NO2)SH+H2O
In this reaction, thiobenzene (C_6H_5SH) reacts with nitric acid (HNO_3) to form this compound (C_6H_4(NO_2)SH) and water (H_2O).
Industrial Production Methods
Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Nitrothio)benzene undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst (FeCl_3, AlCl_3) are commonly used.
Major Products Formed
Oxidation: Sulfoxides (C_6H_4(NO_2)SOH) or sulfones (C_6H_4(NO_2)SO_2H).
Reduction: Aminothiobenzene (C_6H_4(NH_2)SH).
Substitution: Halogenated derivatives such as (Nitrothio)chlorobenzene (C_6H_4(NO_2)SHCl).
Aplicaciones Científicas De Investigación
(Nitrothio)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Nitrothio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thio group can form covalent bonds with thiol-containing proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene (C_6H_5NO_2): Lacks the thio group, primarily used in the production of aniline and as a solvent.
Thiobenzene (C_6H_5SH): Lacks the nitro group, used as a building block in organic synthesis.
Aminothiobenzene (C_6H_4(NH_2)SH): Contains an amino group instead of a nitro group, used in the synthesis of pharmaceuticals.
Uniqueness
(Nitrothio)benzene is unique due to the presence of both nitro and thio groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H5NO2S |
|---|---|
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
nitrosulfanylbenzene |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
WJUVYTUYXVCIBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


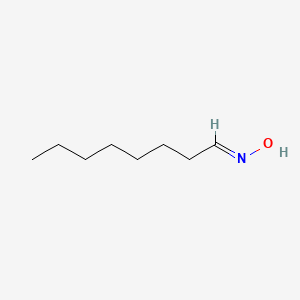
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
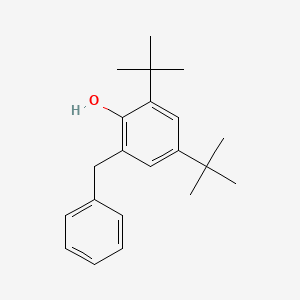

![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

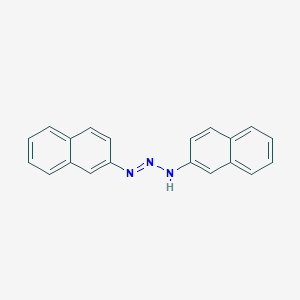
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
